molecular formula C26H24O5 B11613961 Ethyl 2-(4-methoxyphenyl)-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

Ethyl 2-(4-methoxyphenyl)-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B11613961
M. Wt: 416.5 g/mol
InChI Key: FHCJKIINECPQQF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenyl)-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class of chemicals This compound is characterized by its unique structure, which includes a benzofuran ring substituted with methoxy and methylphenyl groups

Preparation Methods

The synthesis of Ethyl 2-(4-methoxyphenyl)-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxy and Methylphenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

Ethyl 2-(4-methoxyphenyl)-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(4-methoxyphenyl)-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxyphenyl)-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Ethyl 2-(4-methoxyphenyl)-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate can be compared with similar compounds such as:

    Ethyl 3-(4-methoxyphenyl)propanoate: Another ester with a methoxyphenyl group, but with a different core structure.

    2-Methoxyphenyl isocyanate: A compound with a methoxyphenyl group, used for different chemical applications.

The uniqueness of this compound lies in its benzofuran core and the specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H24O5

Molecular Weight

416.5 g/mol

IUPAC Name

ethyl 2-(4-methoxyphenyl)-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H24O5/c1-4-29-26(27)24-22-15-21(30-16-18-7-5-17(2)6-8-18)13-14-23(22)31-25(24)19-9-11-20(28-3)12-10-19/h5-15H,4,16H2,1-3H3

InChI Key

FHCJKIINECPQQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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